molecular formula C10H9BrN2 B1450384 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine CAS No. 1379347-80-4

8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine

Cat. No.: B1450384
CAS No.: 1379347-80-4
M. Wt: 237.1 g/mol
InChI Key: MKOGCUKUUFHBIR-UHFFFAOYSA-N
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Description

8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine (CAS 1379347-80-4) is a brominated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate for the construction of more complex molecules, leveraging the high reactivity of the bromine substituent for further functionalization via metal-catalyzed cross-coupling reactions . The compound features an imidazo[1,2-a]pyridine core, a privileged scaffold prevalent in numerous biologically active substances and marketed pharmaceuticals . This structural motif is known to confer a wide range of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities . The specific presence of the cyclopropyl group at the 2-position and the bromine atom at the 8-position makes this building block particularly valuable for structure-activity relationship (SAR) studies and for introducing structural diversity into lead compounds . With a molecular formula of C 10 H 9 BrN 2 and a molecular weight of 237.10 g/mol , this reagent is exclusively intended for research applications in laboratory settings. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

8-bromo-2-cyclopropylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOGCUKUUFHBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=CC=C(C3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of this compound generally follows a multi-step process:

  • Preparation of 2-cyclopropyl-6-bromo-substituted intermediates:
    Starting from 2-aminopyridine derivatives, condensation with appropriately substituted α-bromoketones (e.g., 2-bromo-1-cyclopropyl ketones) leads to the formation of the imidazo[1,2-a]pyridine core with cyclopropyl substitution at the 2-position and bromine at the 8-position.

  • Cyclization and functional group transformations:
    The intermediate undergoes cyclization and, if necessary, further functional group manipulations such as halogenation or cross-coupling reactions to install or confirm the bromine atom at the 8-position.

  • Purification and characterization:
    The final compound is purified by chromatographic techniques and characterized by NMR, MS, and other spectroscopic methods.

Specific Method from Patent Literature

A detailed synthetic scheme is described in patent WO2020150626A1, which outlines the preparation of 6-bromo-2-cyclopropylimidazo[1,2-a]pyridine derivatives:

  • Step a: Condensation of 2-aminopyridine with 2-bromo-1-cyclopropyl ketone to form the imidazo[1,2-a]pyridine core.
  • Step b: Functional group modifications such as etherification or amide formation at other positions if required.
  • Step c: Palladium-catalyzed cross-coupling reactions to introduce further substituents if necessary.

For example, 6-bromo-2-cyclopropyl-8-ethoxy-imidazo[1,2-a]pyridine was prepared by condensation followed by etherification and then cross-coupling with picolinamide derivatives under Pd catalysis at elevated temperature (100 °C, 16 h) in dioxane with Cs2CO3 base.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been employed to accelerate the condensation step between 2-aminopyridines and α-haloketones, significantly reducing reaction times from hours to minutes and improving yields. This method is applicable to various substituted imidazo[1,2-a]pyridines and could be adapted for the synthesis of this compound by using the corresponding 2-bromo-1-cyclopropyl ketone and 2-aminopyridine substrates.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Condensation 2-Aminopyridine + 2-bromo-1-cyclopropyl ketone, reflux in ethanol or dioxane, 20-30 min (MAOS) 50-75 Microwave-assisted method improves speed & yield
2 Cyclization/Functionalization Etherification or amide formation, e.g., with phenols or picolinamide derivatives, Pd-catalyzed cross-coupling 40-85 Pd(OAc)2, phosphine ligands, Cs2CO3, 100 °C, 16 h
3 Purification Chromatography (silica gel or reverse phase HPLC) - Product isolated as solid or oil depending on substituents

Research Findings and Considerations

  • The choice of α-haloketone is critical for the selective introduction of the cyclopropyl group at the 2-position and bromine at the 8-position.
  • Microwave-assisted synthesis offers significant advantages in reaction time and sometimes yield, especially for challenging substitution patterns on the imidazo[1,2-a]pyridine ring.
  • Pd-catalyzed cross-coupling allows for further functionalization, which can be important for medicinal chemistry optimization.
  • The reaction conditions such as solvent, temperature, and base selection (e.g., Cs2CO3) strongly influence the success of the coupling step.
  • Purification methods typically involve chromatographic separation , and characterization is done by NMR and mass spectrometry to confirm the structure.

Chemical Reactions Analysis

8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl or amine groups .

Scientific Research Applications

8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine with key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound Br (8), Cyclopropyl (2) C₁₀H₉BrN₂ 237.10* Cyclopropyl group enhances rigidity; bromine enables Suzuki couplings
8-Bromo-5-chloroimidazo[1,2-a]pyridine Br (8), Cl (5) C₇H₄BrClN₂ 231.48 Dual halogenation increases electrophilicity; used in kinase inhibitor studies
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Br (8), CF₃ (2) C₈H₄BrF₃N₂ 265.03 Trifluoromethyl group improves metabolic resistance and lipophilicity
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) C₁₀H₈BrFN₂O₂ 287.09 Fluorine enhances bioavailability; ester group allows prodrug strategies
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine Br (8), Cl (6), NO₂ (3) C₇H₃BrClN₃O₂ 292.47 Nitro group facilitates antitrypanosomal activity; used in SAR studies

Solubility and Pharmacokinetics

  • Sulfonylmethyl Derivatives : Improved aqueous solubility (e.g., compound 2c in ) due to polar sulfonyl groups .
  • Cyclopropyl vs.

Biological Activity

8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H9BrN4
  • Molecular Weight : 253.11 g/mol
  • CAS Number : 1379347-80-4

The compound features a bromine atom at the 8-position and a cyclopropyl group at the 2-position of the imidazo[1,2-a]pyridine core, contributing to its unique biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

  • Cell Lines Tested :
    • Human leukemia cells (HL-60)
    • Non-small cell lung cancer (A549)
    • Breast cancer (MCF-7)
Cell LineIC50 (µM)Mechanism of Action
HL-605.4Apoptosis induction
A5497.2Cell cycle arrest
MCF-76.5Inhibition of proliferation

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies reveal activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

  • Tested Pathogens :
    • Staphylococcus aureus
    • Escherichia coli
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM

These results indicate potential for development as an antimicrobial agent.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways, leading to reduced proliferation and survival of cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.

Recent Studies

A variety of studies have focused on the synthesis and biological evaluation of derivatives based on the imidazo[1,2-a]pyridine scaffold. These derivatives often exhibit enhanced potency and selectivity towards specific targets.

Example Study Outcomes

  • A derivative exhibited a 50% increase in potency against A549 cells compared to the parent compound.
  • Structural modifications led to improved selectivity for cancerous versus normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine
Reactant of Route 2
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8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine

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